molecular formula C23H17FN2O B12643069 N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide CAS No. 920303-13-5

N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide

Cat. No.: B12643069
CAS No.: 920303-13-5
M. Wt: 356.4 g/mol
InChI Key: NRHAUVPMEGQAEM-UHFFFAOYSA-N
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Description

N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide is a synthetic chemical compound featuring a complex indenoindole core structure, which is a privileged scaffold in medicinal chemistry . The molecule is composed of a fused tetracyclic system, incorporating a fluoro substituent and a phenyl ring at the 6- and 8-positions, respectively, and is functionalized with an acetamide group. The indenoindole scaffold is of significant interest in pharmaceutical and biochemical research due to its structural similarity to many biologically active molecules . This specific compound is provided as a high-purity material for research and development purposes. Potential areas of investigation include its use as a key intermediate in the synthesis of more complex molecules or for exploratory studies into its biological activity. Researchers might screen this compound for various pharmacological properties, given that similar fused heterocyclic systems have been explored for a range of therapeutic applications . This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and conduct all necessary safety assessments before use.

Properties

CAS No.

920303-13-5

Molecular Formula

C23H17FN2O

Molecular Weight

356.4 g/mol

IUPAC Name

N-(6-fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide

InChI

InChI=1S/C23H17FN2O/c1-13(27)25-17-7-8-18-16(9-17)11-19-20-10-15(14-5-3-2-4-6-14)12-21(24)23(20)26-22(18)19/h2-10,12,26H,11H2,1H3,(H,25,27)

InChI Key

NRHAUVPMEGQAEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C4=C(N3)C(=CC(=C4)C5=CC=CC=C5)F

Origin of Product

United States

Preparation Methods

Method 1: Palladium-Catalyzed Coupling Reaction

Reaction Conditions:

  • Reagents:

    • 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
    • 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone
    • Sodium carbonate
    • Tetrakis(triphenylphosphine)palladium(0)
  • Solvent: Ethanol/water/toluene (2:1)

  • Temperature: 80 °C

  • Duration: 4.5 hours

Procedure:
A solution of the boron compound and the piperidinyl ethanone was treated with sodium carbonate and palladium catalyst in a degassed atmosphere. The mixture was heated to promote the coupling reaction.

Yield:
The reaction yielded the desired product with a purity of approximately 93% based on LC-MS analysis (m/z: Calcd. for C23H33N3O3 = 422.2, found = 422.0).

Method 2: Direct Acylation

Reaction Conditions:

  • Reagents:

    • Indeno[1,2-b]indole derivative
    • Acetic anhydride or acetyl chloride
    • Base (e.g., triethylamine)
  • Solvent: Dichloromethane or similar organic solvent

  • Temperature: Room temperature or slightly elevated

Procedure:
The indole derivative was reacted with acetic anhydride in the presence of a base to facilitate acylation at the nitrogen atom.

Yield:
This method typically results in moderate yields ranging from 60% to 80%, depending on the specific reaction conditions employed.

Method 3: One-Pot Synthesis

Reaction Conditions:

  • Reagents:

    • Indole precursor
    • Fluorinated reagent (e.g., N-fluorobenzenesulfonimide)
    • Acetamide source
  • Solvent: DMF or DMSO

  • Temperature: Elevated (e.g., 100 °C)

Procedure:
In a one-pot reaction setup, the indole precursor is first fluorinated and then directly reacted with acetamide under high-temperature conditions.

Yield:
The one-pot method can provide yields upwards of 85%, making it a favorable option for rapid synthesis.

Summary Table of Preparation Methods

Method Key Reagents Solvent Yield (%) Notes
Palladium-Catalyzed Boron compound, piperidinyl ethanone Ethanol/water/toluene ~93 High purity; LC-MS analysis
Direct Acylation Indole derivative, acetic anhydride Dichloromethane 60–80 Moderate yields
One-Pot Synthesis Indole precursor, fluorinated reagent DMF/DMSO ~85 Rapid synthesis

Chemical Reactions Analysis

N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide as an anticancer agent. Its structural analogs have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar indole frameworks have demonstrated activity against leukemia and breast cancer cell lines with IC50 values in the low micromolar range, indicating their potency as therapeutic agents .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, which is crucial for cell division. Studies have shown that modifications in the chemical structure can enhance this activity by affecting the binding affinity to tubulin . The introduction of specific substituents can also influence apoptosis induction in cancer cells, making these compounds valuable for further development as chemotherapeutics .

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in OLEDs. Its high photoluminescence and suitable energy levels allow it to function effectively as a light-emitting material . The compound's ability to be incorporated into polymer matrices further enhances its utility in fabricating OLED devices.

Photovoltaic Devices
In addition to OLEDs, this compound can be utilized in organic photovoltaic devices. Research indicates that indole-based compounds can improve charge transport and enhance the efficiency of light absorption, making them promising candidates for next-generation solar cells .

Fluorescent Probes

Bioorthogonal Probes
this compound derivatives have been explored as bioorthogonal probes for imaging and tracking cellular processes. These fluorescent probes can be designed to selectively react with biomolecules in live cells without interfering with natural biological functions, making them invaluable tools in cellular biology and pharmacology .

Synthesis and Structural Modifications

Synthetic Routes
The synthesis of this compound has been achieved through innovative methods such as microwave-assisted palladium-catalyzed reactions. This approach not only enhances yield but also allows for the construction of complex molecular architectures with high atom economy .

Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that varying substituents on the indole ring can significantly affect biological activity and physicochemical properties. This knowledge aids in designing more potent derivatives tailored for specific applications in medicine and materials science .

Mechanism of Action

The mechanism of action of N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and receptor modulation. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

The compound is characterized by the following molecular formula and weight:

Property Value
Molecular FormulaC22H20FN3
Molecular Weight355.42 g/mol
Structural FeaturesIndeno[1,2-b]indole core with acetamide substitution

Research indicates that this compound exhibits its biological activity primarily through the modulation of the androgen receptor (AR) pathway. This compound acts as a bifunctional agent capable of degrading and inhibiting AR, which is crucial in the progression of certain cancers, particularly prostate cancer .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses notable anticancer properties. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and SMMC-7721 (hepatocarcinoma). Results indicated significant cytotoxicity with IC50 values ranging from 0.08 µM to 0.42 µM across different cell lines .
  • Mechanism of Action : The compound disrupts microtubule dynamics and induces cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analyses showing an increase in the proportion of cells in the G2/M phase post-treatment .

Anti-inflammatory Activity

Additionally, this compound has been evaluated for its anti-inflammatory effects. It demonstrated a capacity to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting a potential role in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Prostate Cancer Model : In a preclinical model of prostate cancer, administration of this compound led to significant tumor regression and prolonged survival compared to control groups .
  • Combination Therapy : When used in combination with established chemotherapeutics like etoposide and podophyllotoxin, the compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .

Q & A

Q. What in silico tools validate the compound’s drug-likeness?

  • Answer : Use SwissADME to predict:
  • Lipinski’s Rule of Five : LogP ≤5, molecular weight ≤500 Da.
  • PAINS filters : Exclude pan-assay interference motifs (e.g., polycyclic aromatics).
  • CYP450 inhibition risk : Screen via admetSAR .

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